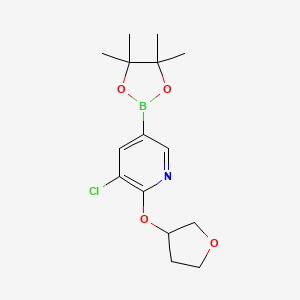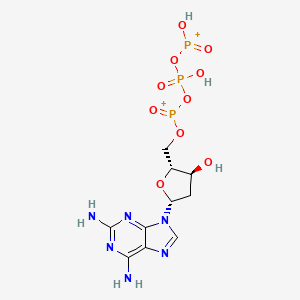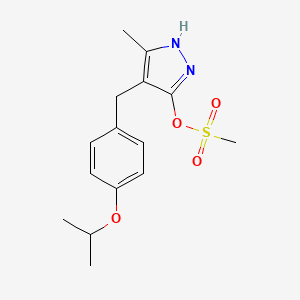![molecular formula C10H12BrN3 B12074899 7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12074899.png)
7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound featuring a benzotriazole core substituted with a bromine atom at the 7th position and an isobutyl group at the 1st position. This compound is part of the broader class of benzotriazoles, which are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole typically involves the bromination of 1-isobutyl-1H-benzo[d][1,2,3]triazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or acetonitrile. The reaction conditions often require controlled temperatures to ensure selective bromination at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes the formation of the benzotriazole core, followed by the introduction of the isobutyl group and subsequent bromination. The reaction conditions are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the triazole ring or the substituents.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine would yield a 7-amino-1-isobutyl-1H-benzo[d][1,2,3]triazole derivative.
科学的研究の応用
Chemistry: 7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole is used as a building block in organic synthesis, facilitating the construction of more complex heterocyclic compounds. It is also employed in the development of new materials with specific electronic properties.
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives have shown promise in various therapeutic areas, including anticancer, antiviral, and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the synthesis of corrosion inhibitors, dyes, and polymers. Its unique structure allows for the modification of material properties, enhancing performance and durability.
作用機序
The mechanism of action of 7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromine and isobutyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall mechanism of action.
類似化合物との比較
1H-Benzotriazole: Lacks the bromine and isobutyl substituents, making it less hydrophobic and less reactive in certain chemical reactions.
7-Bromo-1H-benzo[d][1,2,3]triazole: Similar structure but without the isobutyl group, affecting its solubility and reactivity.
1-Isobutyl-1H-benzo[d][1,2,3]triazole: Lacks the bromine atom, which can influence its electronic properties and reactivity.
Uniqueness: 7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both bromine and isobutyl groups, which confer distinct chemical and physical properties
特性
分子式 |
C10H12BrN3 |
|---|---|
分子量 |
254.13 g/mol |
IUPAC名 |
7-bromo-1-(2-methylpropyl)benzotriazole |
InChI |
InChI=1S/C10H12BrN3/c1-7(2)6-14-10-8(11)4-3-5-9(10)12-13-14/h3-5,7H,6H2,1-2H3 |
InChIキー |
NOXCFZGBZXVFPG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C2=C(C=CC=C2Br)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12074837.png)


![2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B12074855.png)

![3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12074871.png)





